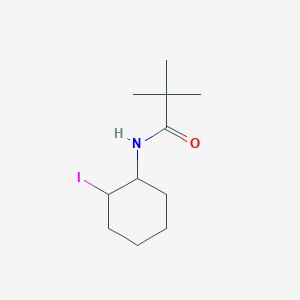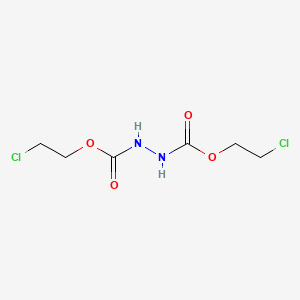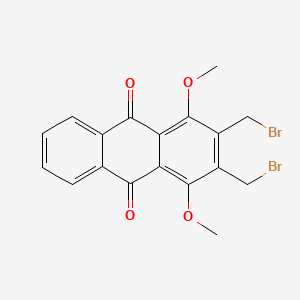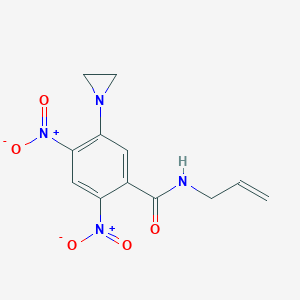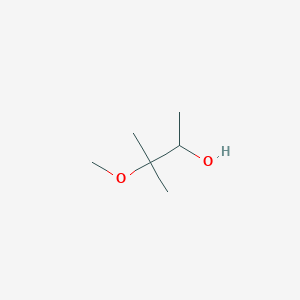
3-Methoxy-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-methylbutan-2-ol is an organic compound with the molecular formula C6H14O2. It is a secondary alcohol and is known for its use as a solvent in various industrial applications. The compound is characterized by its non-toxic and non-volatile nature, making it an eco-friendly option for many uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-3-methylbutan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrogen halides (HX) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Methoxy-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Widely used in the production of paints, inks, fragrances, and industrial detergents due to its eco-friendly properties
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylbutan-2-ol involves its interaction with various molecular targets. As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and availability. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and interactions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with similar solvent properties.
Isoamyl alcohol (3-Methylbutan-1-ol): Another isomer with comparable uses in industrial applications.
Uniqueness
3-Methoxy-3-methylbutan-2-ol stands out due to its non-toxic and non-volatile nature, making it a safer and more environmentally friendly option compared to other similar compounds. Its unique structure also allows for specific interactions in chemical and biological systems, enhancing its versatility .
Properties
CAS No. |
39250-87-8 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
3-methoxy-3-methylbutan-2-ol |
InChI |
InChI=1S/C6H14O2/c1-5(7)6(2,3)8-4/h5,7H,1-4H3 |
InChI Key |
SPILUUVIGQMCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


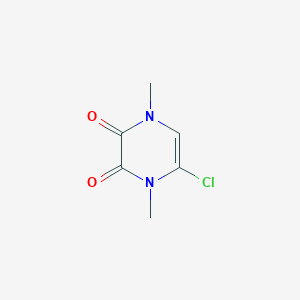
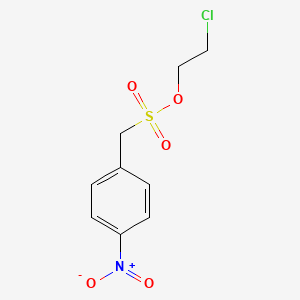
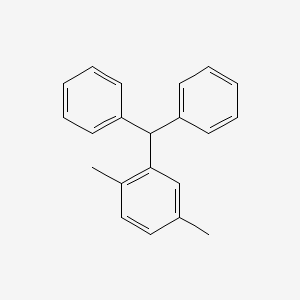
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
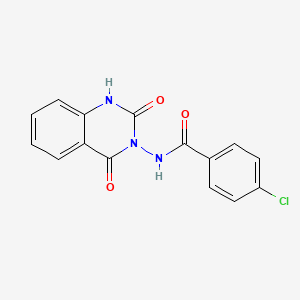
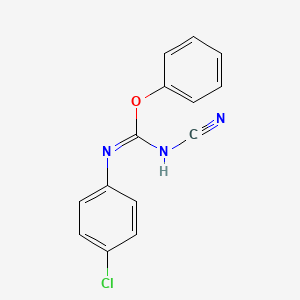
![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione](/img/structure/B14000495.png)
